Home > Products > Screening Compounds P6887 > 4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine
4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine -

4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine

Catalog Number: EVT-4251001
CAS Number:
Molecular Formula: C17H18N6
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile (5a)

Compound Description: This compound was identified as a potent positive inotropic agent, meaning it increases the force of heart muscle contractions. [] It displayed significant inotropic activity in the studies described.

Relevance: While the core structure differs from the target compound, 5a shares the key structural features of a 1H-imidazole ring directly linked to a phenyl ring and a pyridine ring. The presence of these common moieties suggests potential overlap in their biological targets or mechanisms of action with 4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine. []

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (5)

Compound Description: This compound was a former antiasthma drug candidate. Its synthesis was optimized using a modified Migita reaction, showcasing the application of this reaction in producing pharmaceutical intermediates. []

Relevance: Similarities between this compound and 4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine lie in the presence of both a 1H-imidazole and a phenyl ring within their structures. The presence of a thioether linkage in 5 and its relevance to its antiasthma activity may provide insights for exploring similar structural modifications in the target compound. []

4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

Compound Description: This class of compounds demonstrated significant positive inotropic activity. A specific derivative, CI-930 (with a methyl substituent at the 5-position), was found to be even more potent than the known inotropic agent milrinone. []

Relevance: The 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones share a crucial structural similarity with 4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine: the 1H-imidazole ring directly connected to a phenyl ring. The potent inotropic effects observed for these compounds, especially for CI-930, highlight the potential pharmacological significance of this structural motif. []

N-[2-(Dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea (24)

Compound Description: This compound exhibited potent inhibition of ACAT (acyl-CoA:cholesterol O-acyltransferase), an enzyme involved in cholesterol metabolism. It also demonstrated good oral bioavailability and reduced the development of atherosclerotic plaques in animal models. []

Relevance: This compound, like 4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine, features a 1H-imidazole ring linked to a phenyl group. This shared feature suggests the possibility of designing novel ACAT inhibitors with potentially enhanced activity and pharmacokinetic properties by exploring structural variations around this core structure. []

Properties

Product Name

4-[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]-6-methyl-2-pyridin-3-ylpyrimidine

IUPAC Name

4-(3-imidazol-1-ylpyrrolidin-1-yl)-6-methyl-2-pyridin-3-ylpyrimidine

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H18N6/c1-13-9-16(21-17(20-13)14-3-2-5-18-10-14)22-7-4-15(11-22)23-8-6-19-12-23/h2-3,5-6,8-10,12,15H,4,7,11H2,1H3

InChI Key

PHRATESRMCJBAJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC(C3)N4C=CN=C4

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC(C3)N4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.